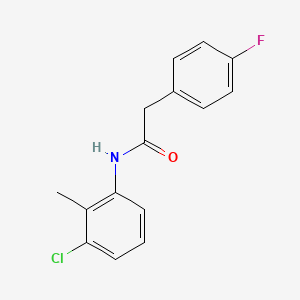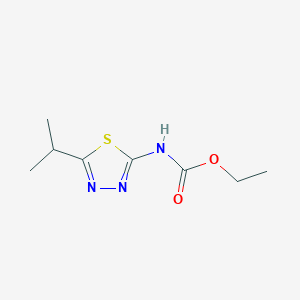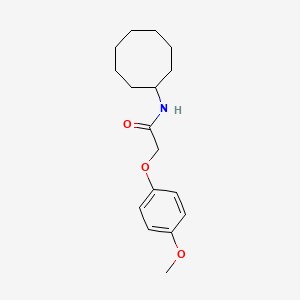
N-(3-chloro-2-methylphenyl)-2-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-2-(4-fluorophenyl)acetamide, commonly known as CMA, is a chemical compound that has gained attention for its potential use in scientific research.
Mécanisme D'action
CMA selectively binds to the pore region of Kv1.3 channels, blocking the flow of potassium ions through the channel. This results in a decrease in neuronal excitability, which can have a therapeutic effect in certain neurological disorders. CMA has also been found to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
In addition to its effects on neuronal excitability and inflammation, CMA has been shown to have a number of other biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells, as well as to modulate the activity of immune cells. CMA has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
CMA has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a well-characterized mechanism of action. However, there are also some limitations to its use. CMA has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. Additionally, its selectivity for Kv1.3 channels may limit its usefulness in certain neurological disorders that are not associated with Kv1.3 dysfunction.
Orientations Futures
There are a number of potential future directions for research on CMA. One area of interest is the development of more potent and selective Kv1.3 inhibitors based on the structure of CMA. Another potential direction is the investigation of the effects of CMA on other ion channels and neurotransmitter systems in the brain. Finally, there is interest in exploring the potential therapeutic applications of CMA in a variety of neurological disorders, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
Méthodes De Synthèse
CMA is synthesized through a multistep process that involves the reaction of 3-chloro-2-methylacetanilide with 4-fluorobenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain CMA in its pure form.
Applications De Recherche Scientifique
CMA has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of a specific type of potassium channel in the brain, known as Kv1.3. This channel is involved in the regulation of neuronal excitability and has been implicated in a number of neurological disorders, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO/c1-10-13(16)3-2-4-14(10)18-15(19)9-11-5-7-12(17)8-6-11/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWRPIVFGLVVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-(4-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5721958.png)
![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-1-(4-methylphenyl)ethanone](/img/structure/B5721959.png)


![2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5722000.png)

![N-cyclohexyl-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5722017.png)


![N-(3,4-dimethylphenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5722035.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5722050.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5722051.png)

